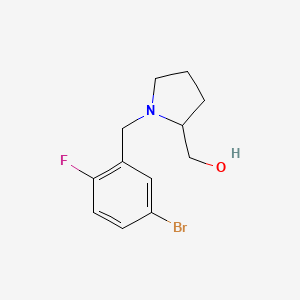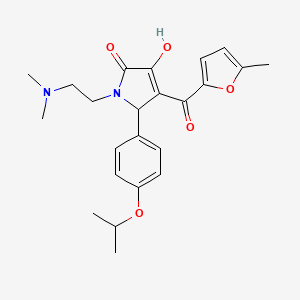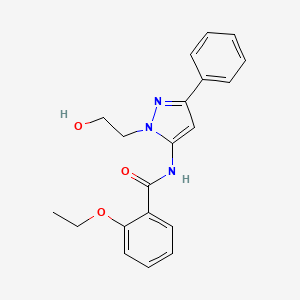
3,4-diethoxy-N-(5-oxopyrrolidin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Benzamides like “3,4-diethoxy-N-(5-oxopyrrolidin-3-yl)benzamide” are typically synthesized through reactions involving benzoyl chloride derivatives and amines or through the acylation of amino compounds. For instance, the synthesis of related benzamide derivatives has been described through procedures that may involve acylation reactions, reduction reactions, and the use of catalytic agents to achieve desired substitutions on the benzamide backbone (Ning-ren, 2012).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of an amide group attached to a benzene ring, which may be further substituted with various functional groups that influence the compound's properties and reactivity. X-ray diffraction and DFT calculations are common techniques used to analyze the molecular structure, revealing aspects such as bond lengths, angles, and the overall geometry of the compound. These analyses provide insights into the compound's stability and reactivity (Demir et al., 2015).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, including hydrolysis, amidation, and nucleophilic substitution, influenced by their functional groups. The presence of ethoxy and oxopyrrolidinyl groups in “this compound” would affect its reactivity, potentially making it a candidate for further functionalization or modification in synthetic chemistry applications.
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline form, are determined by their molecular structure. These properties are critical for understanding the compound's behavior in different environments and applications. For example, polymorphism in benzamide derivatives can significantly affect their physical properties and, consequently, their application potential (Yanagi et al., 2000).
科学的研究の応用
Synthesis and Medicinal Chemistry Applications
Synthetic Pathways and Analogs
A cornerstone of research involving similar compounds is the development of synthetic pathways that yield novel derivatives with potential therapeutic applications. For example, compounds derived from pyrrolidinyl benzamides have been synthesized for their neuroleptic activity, highlighting the importance of structural modifications to enhance pharmacological properties (Iwanami et al., 1981) (Iwanami et al., 1981).
Pharmacological Targets
These compounds often target specific receptors or biological pathways. For instance, derivatives have been explored for their potential as δ-opioid agonists, demonstrating significant analgesic effects without inducing common side effects associated with opioid receptor activation, indicating their potential for chronic pain treatment (Nozaki et al., 2012) (Nozaki et al., 2012).
Organic Chemistry and Material Science
Electrochemical Properties
Derivatives of pyrrolidinyl benzamides have been studied for their electrochemical properties, which can inform the development of conducting polymers and materials with specific electronic characteristics. For instance, research on bis(pyrrol-2-yl) arylenes, which share structural motifs with 3,4-diethoxy-N-(5-oxopyrrolidin-3-yl)benzamide, has revealed their potential in creating conducting polymers through electropolymerization (Sotzing et al., 1996) (Sotzing et al., 1996).
将来の方向性
The future directions for research on 3,4-diethoxy-N-(5-oxopyrrolidin-3-yl)benzamide could include in vivo biochemical tests of effective amides . This could help in exploring its potential applications in different fields. Further studies could also focus on its synthesis, characterization, and potential biological activities.
作用機序
Mode of action
The mode of action would depend on the specific target. Generally, compounds like this can bind to their target, causing a conformational change that affects the target’s activity .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Pyrrolidinone-containing compounds are found in a variety of biological contexts .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. In general, the presence of the diethoxy groups might influence its lipophilicity, which could affect its absorption and distribution .
Result of action
The molecular and cellular effects would depend on the specific biochemical pathways the compound affects. Without more information, it’s difficult to predict the exact effects .
Action environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules .
特性
IUPAC Name |
3,4-diethoxy-N-(5-oxopyrrolidin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-3-20-12-6-5-10(7-13(12)21-4-2)15(19)17-11-8-14(18)16-9-11/h5-7,11H,3-4,8-9H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEQEFRRUKGCLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2CC(=O)NC2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B2496479.png)
![N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide](/img/structure/B2496480.png)

![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2496482.png)
![1-[2-(2,3-Dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2496484.png)
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2496485.png)
![N-(2-furylmethyl)-4-{[2-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-4-oxoquinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2496488.png)
![3-[[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2496490.png)





![2-(adamantan-1-yl)-N'-[(1Z)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B2496500.png)